methyl 1-cyclopentyl-4-{[(3-methoxyphenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
METHYL 1-CYCLOPENTYL-4-(3-METHOXYBENZAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a pyrrole ring, a trifluoromethyl group, and a methoxybenzamido moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-CYCLOPENTYL-4-(3-METHOXYBENZAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps include:
Cyclization of 1,2-diamine derivatives: This step involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Deprotection and selective cyclization: The protected piperazines formed in the previous step are deprotected using thiophenol (PhSH), followed by selective intramolecular cyclization to yield the desired pyrrole derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 1-CYCLOPENTYL-4-(3-METHOXYBENZAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrrole ring and the benzamido moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 1-CYCLOPENTYL-4-(3-METHOXYBENZAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of METHYL 1-CYCLOPENTYL-4-(3-METHOXYBENZAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the methoxybenzamido moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- METHYL 1-CYCLOPENTYL-4-(3-METHOXYBENZAMIDO)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- METHYL 1-CYCLOPENTYL-4-(3-METHOXYBENZAMIDO)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 1-CYCLOPENTYL-4-(3-METHOXYBENZAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the methoxybenzamido moiety contributes to its binding affinity and selectivity for certain molecular targets.
Properties
Molecular Formula |
C21H23F3N2O5 |
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Molecular Weight |
440.4 g/mol |
IUPAC Name |
methyl 1-cyclopentyl-4-[(3-methoxybenzoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H23F3N2O5/c1-12-16(18(28)31-3)20(21(22,23)24,19(29)26(12)14-8-4-5-9-14)25-17(27)13-7-6-10-15(11-13)30-2/h6-7,10-11,14H,4-5,8-9H2,1-3H3,(H,25,27) |
InChI Key |
OWDOWTDNSPOXBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)N1C2CCCC2)(C(F)(F)F)NC(=O)C3=CC(=CC=C3)OC)C(=O)OC |
Origin of Product |
United States |
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